molecular formula C12H20N2O2 B2620326 tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate CAS No. 1466514-81-7

tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate

Cat. No.: B2620326
CAS No.: 1466514-81-7
M. Wt: 224.304
InChI Key: BSXBSFHPNCVLRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate typically involves the reaction of cyanomethyl diethyl phosphate with 1-Boc-3-azetidinone . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. These methods ensure efficient production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in organic synthesis .

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its high reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes that exhibit desired chemical or biological activities .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate stands out due to its unique combination of structural stability, aromatic properties, and high reactivity. These characteristics make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-6-9(7-14)12(4,5)8-13/h9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXBSFHPNCVLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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